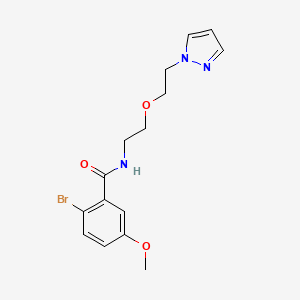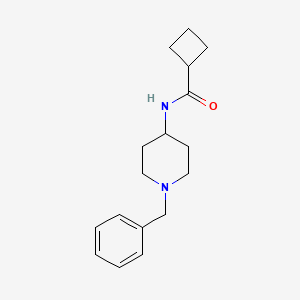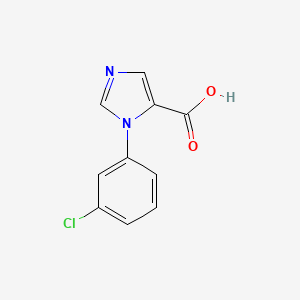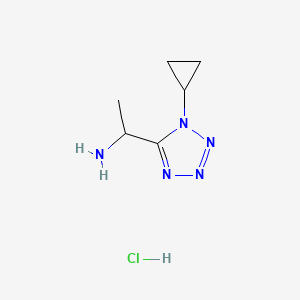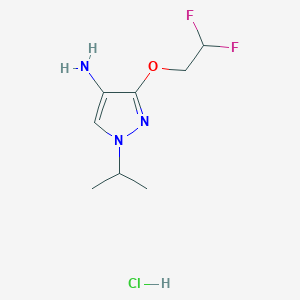
3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are often studied for their potential in various applications due to their unique chemical structures and properties. While specific information on this compound is scarce, research on similar compounds provides valuable insights into the chemistry of chlorophenyl-pyridazinyl derivatives.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of chlorophenyl derivatives with pyridazinyl or pyrrolidinyl moieties under controlled conditions. For instance, the synthesis of related triazole derivatives was achieved by treating amino-triazole with selected aldehydes, followed by reduction with NaBH4 to afford the corresponding derivatives (Bekircan et al., 2008).
Molecular Structure Analysis
Molecular structure and spectroscopic analyses, such as IR, 1H NMR, and 13C NMR, are common methods to characterize synthesized compounds. Computational studies, including DFT analysis, help in understanding the geometrical parameters and vibrational modes, providing insights into the molecular structure (Sivakumar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl-pyridazinyl compounds often include oxidative coupling, cycloadditions, and reactions with various reagents to introduce or modify functional groups, exploring the chemical reactivity and potential applications of these molecules (El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, can be determined through experimental methods. X-ray crystallography provides detailed information on the crystal structure and intermolecular interactions, enhancing the understanding of the physical properties of these compounds (Kumar et al., 2018).
Chemical Properties Analysis
Studies on similar molecules have explored their antioxidant, antimicrobial, and potential pharmacological activities, examining the chemical properties and functionalities of chlorophenyl-pyridazinyl derivatives. These analyses often involve a combination of experimental and computational methods to assess the chemical behavior and interaction mechanisms of the compounds (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
Research on heterocyclic compounds incorporating similar structures has been focused on their synthesis and potential biological activities. For example, compounds with oxazole, pyrazoline, and pyridine rings have been studied for their anticancer and antimicrobial activities. These compounds underwent molecular docking studies to evaluate their potential in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Antimicrobial and Antioxidant Properties
Another area of research involves the synthesis of new derivatives with chlorophenyl and pyridinyl groups, which were screened for their antioxidant and antiradical activities (O. Bekircan et al., 2008). This indicates the interest in developing compounds that can serve as potential therapeutic agents against oxidative stress-related diseases.
Antiviral Evaluations
Derivatives of chlorophenyl compounds have also been explored for their antiviral activities. Through the synthesis and reaction with various nucleophiles, researchers aim to identify potential antiviral agents (H. Sayed & M. A. Ali, 2007).
Structural and Spectroscopic Characterization
The structural and electronic properties of compounds containing tertiary-amino groups and substituted aryl pyridazines have been investigated, suggesting their potential as anticonvulsant drugs. X-ray diffraction and molecular-orbital calculations were used to explore their structural and electronic properties (Guy Georges et al., 1989).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-4-1-3-13(11-14)6-7-17(22)21-10-8-15(12-21)23-16-5-2-9-19-20-16/h1-5,9,11,15H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXRCSVMRNHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

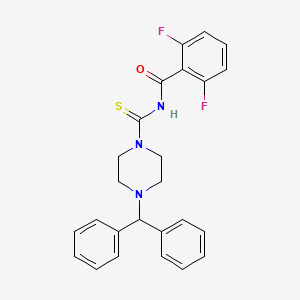
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)
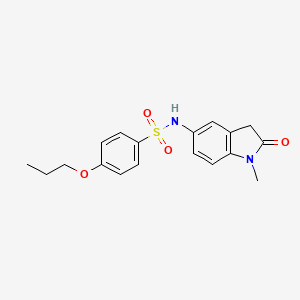
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)
![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)


